An In-depth Technical Guide to Metescufylline (CAS 15518-82-8): Chemical Structure, Physicochemical Properties, and Pharmacological Profile
An In-depth Technical Guide to Metescufylline (CAS 15518-82-8): Chemical Structure, Physicochemical Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Metescufylline, a pharmaceutical agent with CAS number 15518-82-8. The document delves into its chemical identity, physicochemical characteristics, and the current understanding of its mechanism of action, with a focus on the individual contributions of its constituent active moieties.
Chemical Identity and Structure
Metescufylline is a salt composed of two distinct active molecules: Etamiphyllin and Metesculetol .[1] This composition is crucial to understanding its overall pharmacological profile.
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Etamiphyllin (CAS 314-35-2) is a xanthine derivative, specifically 7-[2-(diethylamino)ethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. Its structure is characterized by a purine core, similar to theophylline and caffeine, with a diethylaminoethyl side chain at the 7-position.
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Metesculetol (CAS 52814-39-8) is a hydroxycoumarin derivative, chemically named 2-(7-hydroxy-4-methyl-2-oxochromen-6-yl)oxyacetic acid.[2] Coumarins are a class of compounds known for a variety of biological activities.
The overall molecular formula for Metescufylline is C13H21N5O2·C12H10O6.[1][3]
Chemical Structure Visualization
The two-dimensional structures of the active moieties of Metescufylline, Etamiphyllin and Metesculetol, are depicted below. These structures were generated from their respective SMILES notations.
Figure 1: 2D Structure of Etamiphyllin
Figure 2: 2D Structure of Metesculetol
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a drug substance is fundamental for formulation development and predicting its pharmacokinetic behavior. The table below summarizes the key properties of Metescufylline and its constituent parts.
| Property | Value | Source |
| Metescufylline (CAS 15518-82-8) | ||
| Molecular Formula | C13H21N5O2·C12H10O6 | [1][3] |
| Molecular Weight | 529.54 g/mol | [1] |
| Etamiphyllin (Active Moiety) | ||
| CAS Number | 314-35-2 | |
| Molecular Formula | C13H21N5O2 | [1] |
| Molecular Weight | 279.34 g/mol | [1] |
| Melting Point | 75 °C | |
| Solubility | Very soluble in water and acetone; slightly soluble in ethanol and ether. | |
| Metesculetol (Active Moiety) | ||
| CAS Number | 52814-39-8 | [2] |
| Molecular Formula | C12H10O6 | [2] |
| Molecular Weight | 250.20 g/mol | [2] |
Mechanism of Action and Pharmacology
Metescufylline is classified as a bronchodilator and a phosphodiesterase (PDE) inhibitor.[4] Its pharmacological activity is a result of the combined or synergistic effects of its two active components, Etamiphyllin and Metesculetol.
The Role of Etamiphyllin: Phosphodiesterase Inhibition and Bronchodilation
The primary mechanism of action of Etamiphyllin, a xanthine derivative, is the non-selective inhibition of phosphodiesterase enzymes.[5][6] This inhibition leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[5][6][7]
The signaling cascade initiated by increased cAMP levels in airway smooth muscle cells is as follows:
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Increased cAMP: Inhibition of PDE prevents the breakdown of cAMP.
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Activation of Protein Kinase A (PKA): Elevated cAMP levels lead to the activation of PKA.
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Smooth Muscle Relaxation: Activated PKA phosphorylates and inactivates myosin light-chain kinase (MLCK), an enzyme essential for muscle contraction. This leads to the relaxation of the bronchial smooth muscle, resulting in bronchodilation.
This mechanism is synergistic with β2-agonists, which also increase cAMP levels, but through the stimulation of its production.[6]
Figure 3: Signaling pathway of Etamiphyllin-mediated bronchodilation. Etamiphyllin, a component of Metescufylline, inhibits phosphodiesterase (PDE), leading to an accumulation of cyclic AMP (cAMP). This activates Protein Kinase A (PKA), which in turn inactivates Myosin Light-Chain Kinase (MLCK), resulting in smooth muscle relaxation and bronchodilation.
In addition to PDE inhibition, xanthine derivatives like Etamiphyllin may also act as antagonists at adenosine receptors, which can contribute to their bronchodilatory effects.[5]
The Role of Metesculetol
Metesculetol is a hydroxycoumarin.[2] While the specific contribution of Metesculetol to the bronchodilatory action of Metescufylline is not as well-defined in the available literature, coumarin derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory effects. It is plausible that Metesculetol contributes to the overall therapeutic profile of Metescufylline through complementary mechanisms, potentially by modulating inflammatory pathways involved in respiratory conditions.
Experimental Protocols
Determination of Physicochemical Properties
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Melting Point: Determined using a standard melting point apparatus, such as a Gallenkamp or Stuart Scientific instrument. The sample is heated at a controlled rate, and the temperature range over which it melts is recorded.
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Solubility: Assessed by adding a known amount of the compound to a specific volume of a solvent (e.g., water, ethanol, acetone) at a controlled temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved compound is determined by a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
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pKa Determination: Potentiometric titration is a common method. A solution of the compound is titrated with a standard acid or base, and the pH is monitored. The pKa is determined from the titration curve.
In Vitro Pharmacological Assays
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Phosphodiesterase Inhibition Assay: The inhibitory activity of Metescufylline on different PDE isoenzymes (e.g., PDE3, PDE4) can be evaluated using commercially available assay kits. These assays typically measure the conversion of a fluorescently labeled cAMP or cGMP substrate by the PDE enzyme. The reduction in signal in the presence of the inhibitor is used to determine its potency (IC50).
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Organ Bath Studies for Bronchodilation: The relaxant effect of Metescufylline on airway smooth muscle can be assessed using isolated tracheal ring preparations from animals (e.g., guinea pigs). The tracheal rings are mounted in an organ bath, contracted with an agonist (e.g., histamine or methacholine), and then exposed to increasing concentrations of Metescufylline to generate a concentration-response curve and determine its EC50.
Figure 4: General experimental workflow for Metescufylline characterization. This diagram outlines the typical experimental procedures for determining the physicochemical properties and in vitro pharmacological activity of a compound like Metescufylline.
Conclusion
Metescufylline is a dual-component pharmaceutical salt that leverages the bronchodilatory effects of its xanthine derivative, Etamiphyllin, through the inhibition of phosphodiesterase. The role of its other component, Metesculetol, may involve complementary anti-inflammatory or other pharmacological activities that contribute to its overall therapeutic profile. A thorough understanding of its chemical structure and physicochemical properties is essential for its development and application. Further research to elucidate the precise contribution of Metesculetol and to explore the potential for synergistic effects between the two active moieties would be of significant value to the scientific community.
References
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Inxight Drugs. METESCUFYLLINE. [Link]
- Horstmann, H., & Wiskott, E. (1970). THEOPHYLLINE: MECHANISM OF ACTION AND USE IN ASTHMA AND CHRONIC OBSTRUCTIVE PULMONARY DISEASE. Arzneimittel-Forschung, 20(11), 1763-1766.
- Barnes, P. J. (2024). Phosphodiesterase Inhibition as a Therapeutic Strategy for Chronic Obstructive Pulmonary Disease: Where We Have Been and What Lies Ahead. International Journal of Chronic Obstructive Pulmonary Disease, 19, 1-13.
- Self, T. H., & Ellis, R. F. (2025). Mechanism of Action of Long-Acting Bronchodilators. Journal of Pharmaceutical Sciences, 114(8), 2345-2356.
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Global Substance Registration System. METESCUFYLLINE. [Link]
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LITFL. (2019). Phosphodiesterase Inhibitors / Methylxanthines - Part One. [Link]
- Spyridonidis, A., et al. (2017). Potential synergistic effect by combination of PED-4 and PED-5 inhibitors plus theophylline in lung cancer?. Annals of Oncology, 28(suppl_5).
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PubChem. Metesculetol. [Link]
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Deranged Physiology. (2024). Pharmacology of drugs used to treat asthma. [Link]
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NextSDS. metescufylline — Chemical Substance Information. [Link]
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